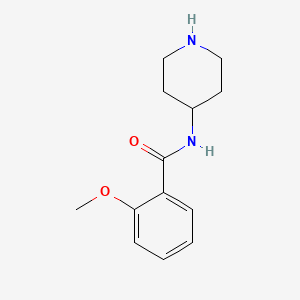![molecular formula C23H18N2O2S B7460176 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, also known as NATPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NATPC is a thiophene-based compound that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, as well as the NF-κB signaling pathway, which plays a role in the immune response. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been found to modulate the activity of various transcription factors, including AP-1 and STAT3, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been found to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Its potential applications in various research fields also make it a valuable compound for scientists. However, one limitation of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications. It may also be valuable to explore the potential use of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide in combination with other drugs or therapies for enhanced efficacy. Additionally, the development of more cost-effective synthesis methods for 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide may increase its accessibility for researchers.
Synthesemethoden
The synthesis of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to produce 2-naphthylacetyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of triethylamine to produce 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide. The synthesis of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been optimized to produce high yields and purity, making it a valuable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its role in modulating the immune response. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(17-7-2-1-3-8-17)28-23(19)25-21(26)13-15-10-11-16-6-4-5-9-18(16)12-15/h1-12,14H,13H2,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFLANKQHQKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC4=CC=CC=C4C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)


![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)



![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)

